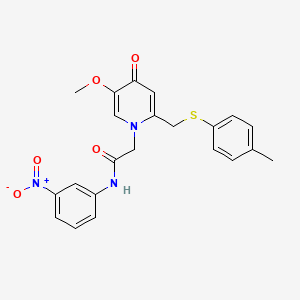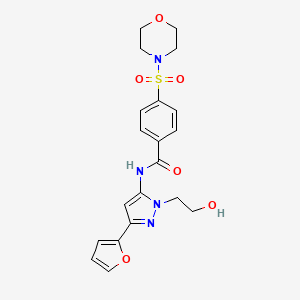![molecular formula C16H14N4O4 B2906049 Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate CAS No. 1982159-42-1](/img/structure/B2906049.png)
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” is a biochemical used for proteomics research . It has a molecular formula of C16H14N4O4 and a molecular weight of 326.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The IR spectrum of a similar compound shows peaks at 1680, 1725 (C=O), and 3346 (NH) cm-1 . The 1H NMR spectrum shows peaks at 3.83 (3H, s, OCH3), 7.10 (1H, d, J = 2.0, H-3), 7.64 (1H, s, H-6), 7.98 (1H, d, J = 2.0, H-2), and 11.81 (1H, br. s, NH). The 13C NMR spectrum shows peaks at 52.3, 105.4, 112.8, 125.2, 133.7, 140.8, 155.3, and 159.8 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolopyrazinone Derivatives
This compound serves as a key intermediate in the synthesis of various pyrazolopyrazinone derivatives. These derivatives are crucial for creating biologically active compounds, including vasopressin and fibrinogen receptor antagonists .
Development of Antiviral Therapeutics
Derivatives of this compound have shown potential in developing antiviral therapeutics, particularly against the H5N1 influenza virus. This highlights its role in addressing global health challenges related to viral infections.
Catalysis Research
The compound’s structure allows for its use in catalysis research, particularly in reactions involving Pd(dppf)Cl2 under pressure in MeOH solution. This can lead to the formation of carboxylates and carboxylic acids through carbonylation and hydrolysis .
Proteomics Research
In proteomics, this compound is utilized for studying protein interactions and functions. It’s a valuable biochemical tool for researchers in this field, aiding in the understanding of complex biological processes .
Medicinal Chemistry
It’s a significant scaffold in medicinal chemistry for designing new synthetic platforms. By incorporating functional groups into the pharmacophore, it aids in the development of novel therapeutic agents .
Neurodegenerative Disease Treatment
Certain derivatives of this compound are being explored for the treatment of lysosomal and neurodegenerative diseases. This application is crucial given the increasing prevalence of such conditions globally .
Cardiovascular Disease Research
The compound has applications in cardiovascular disease research, where it’s used to create treatments for various heart-related conditions. This is particularly important for aging populations with an increased risk of cardiovascular issues .
Combinatorial Chemistry
Lastly, it’s used in combinatorial chemistry to generate diverse libraries of compounds. This is essential for high-throughput screening in drug discovery, allowing for the rapid identification of potential drug candidates .
Wirkmechanismus
Target of Action
The primary targets of “Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .
Biochemical Pathways
The compound’s carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Its molecular weight is 326.31 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction occurs under pressure in a methanol solution . .
Eigenschaften
IUPAC Name |
methyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-8-20-13(15(22)17-9)7-12(19-20)14(21)18-11-5-3-10(4-6-11)16(23)24-2/h3-8H,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPARFDWMGGZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2905966.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905967.png)

![4-benzyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2905970.png)


![5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2905976.png)
![N-(3,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2905977.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2905978.png)


![2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2905982.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)
